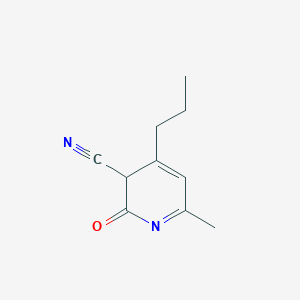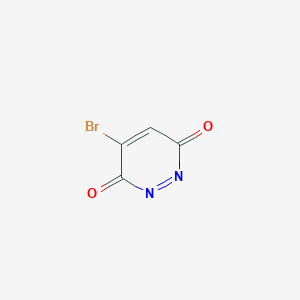
4-Bromopyridazine-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromopyridazine-3,6-dione is a heterocyclic compound with a bromine atom attached to the fourth position of a pyridazine ring, which also contains two keto groups at the third and sixth positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyridazine-3,6-dione typically involves the bromination of pyridazine-3,6-dione. One common method is the reaction of 3,6-dichloropyridazine with a brominating agent under controlled conditions . The reaction is usually carried out in the presence of a solvent such as acetic acid or dichloromethane, and the temperature is maintained to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromopyridazine-3,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be performed to introduce various substituents at the brominated position.
Reduction Reactions: The compound can be reduced to form corresponding dihydropyridazine derivatives.
Common Reagents and Conditions:
Amination: Using amines in the presence of a base and a solvent like ethanol.
Palladium-Catalyzed Reactions: Utilizing palladium catalysts, such as Pd(PPh3)4, in the presence of a base and a suitable solvent.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Aminopyridazines: Formed through amination reactions.
Substituted Pyridazines: Resulting from cross-coupling reactions.
Dihydropyridazines: Produced via reduction reactions.
Wissenschaftliche Forschungsanwendungen
4-Bromopyridazine-3,6-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromopyridazine-3,6-dione is primarily based on its ability to interact with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can participate in various biochemical pathways, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3,6-Dichloropyridazine: Another halogenated pyridazine with similar reactivity but different substitution patterns.
4-Chloropyridazine-3,6-dione: A chlorinated analogue with comparable chemical properties.
4-Fluoropyridazine-3,6-dione: A fluorinated derivative with distinct reactivity due to the presence of fluorine.
Uniqueness: 4-Bromopyridazine-3,6-dione is unique due to the presence of the bromine atom, which imparts specific reactivity and allows for selective functionalization. Its ability to undergo various substitution and cross-coupling reactions makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C4HBrN2O2 |
|---|---|
Molekulargewicht |
188.97 g/mol |
IUPAC-Name |
4-bromopyridazine-3,6-dione |
InChI |
InChI=1S/C4HBrN2O2/c5-2-1-3(8)6-7-4(2)9/h1H |
InChI-Schlüssel |
WWLFISHRFXUAOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)N=NC1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


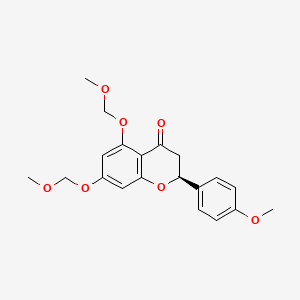
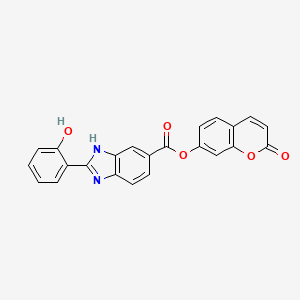
![[2-[6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]pyridin-2-yl]pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B12364662.png)
![1-[(3S,8R,9S,10R,13S,14S)-3-imidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]benzimidazole](/img/structure/B12364671.png)
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester](/img/structure/B12364672.png)
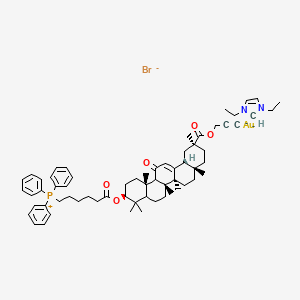
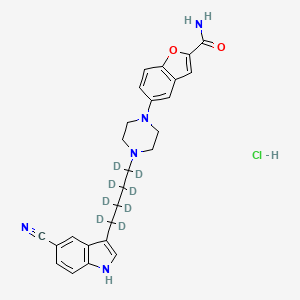
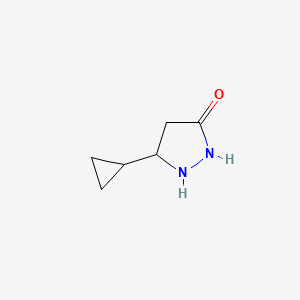
![Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12364690.png)
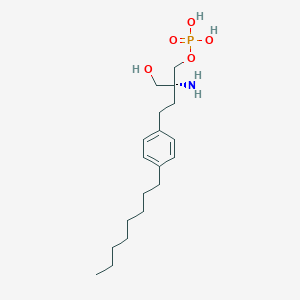
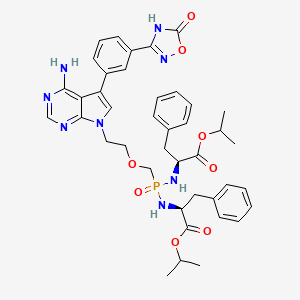

![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-[[[4-[4-[(9S)-4,5,13-trimethyl-9-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-7-yl]phenyl]benzoyl]amino]methyl]phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12364709.png)
